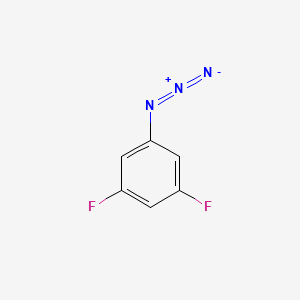

1-Azido-3,5-difluorobenzene

概要

説明

1-Azido-3,5-difluorobenzene is an organic compound with the molecular formula C6H3F2N3. It is characterized by the presence of an azido group (-N3) and two fluorine atoms attached to a benzene ring.

準備方法

The synthesis of 1-Azido-3,5-difluorobenzene typically involves the following steps:

Starting Material: The process begins with 3,5-difluoroaniline.

Diazotization: The 3,5-difluoroaniline is converted into its diazonium salt by treatment with sodium nitrite (NaNO2) and hydrochloric acid (HCl).

Azidation: The diazonium salt is then reacted with sodium azide (NaN3) to form this compound

Industrial production methods may involve continuous-flow processes to enhance yield and efficiency .

化学反応の分析

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This reaction forms 1,2,3-triazoles, critical intermediates in drug discovery. For 1-azido-3,5-difluorobenzene, the process involves:

-

Reaction Conditions : Copper(I) catalysts (e.g., CuBr), terminal alkynes, and polar aprotic solvents (e.g., DMF) at 25–60°C .

-

Mechanism : A concerted cycloaddition pathway forms 1,4-triazoles selectively, as shown by DFT studies on analogous dicopper complexes . Fluorine’s electron-withdrawing effect accelerates reactivity by polarizing the azide group.

Representative Triazole Products

| Product | Alkyne Used | Yield (%) | Biological Activity (EC₅₀, nM) |

|---|---|---|---|

| 3e | Phenylacetylene | 59 | 5.3 (HIV-1 RT inhibition) |

| 4e | 3,5-Difluorophenyl | 62 | 1.4 (Antiviral activity) |

Thermal Decomposition

This compound decomposes exothermically above 120°C, generating reactive nitrene intermediates and nitrogen gas:

-

Applications : Nitrenes participate in C–H insertion or dimerization to form azo compounds.

-

Safety : Requires controlled heating due to explosive hazards.

Nucleophilic Substitution at Fluorine

The meta-fluorine atoms undergo substitution under basic conditions:

Example Reaction :

-

Efficiency : Lower than para-fluorine analogs due to steric hindrance .

-

Catalysis : Phase-transfer catalysts (e.g., urea derivatives) enhance yields by 20–30% in 1,2-difluorobenzene .

Photochemical Reactions

UV irradiation (254 nm) induces C–N bond cleavage, yielding diazo compounds:

Biological Activity of Derivatives

Triazole derivatives exhibit notable pharmacological profiles:

| Compound | Target | EC₅₀ (nM) | Cytotoxicity (CC₅₀, μM) | Selectivity Index |

|---|---|---|---|---|

| 3e | HIV-1 Reverse Transcriptase | 5.3 | 28.5 | 5.4 |

| 4e | HSV-1 | 1.4 | >100 | >71 |

Comparative Reactivity with Analogues

| Compound | Reaction Rate (CuAAC) | Thermal Stability (°C) |

|---|---|---|

| This compound | 1.0 (reference) | 120 |

| 1-Azido-2,4-difluorobenzene | 0.8 | 110 |

| 1-Azido-4-fluorobenzene | 0.6 | 105 |

Mechanistic Insights

-

Click Chemistry Selectivity : The dicopper catalyst’s nonsymmetric ligand environment directs 1,4-triazole formation via a low-energy transition state (20.0 kcal/mol) .

-

Solvent Effects : 1,2-Difluorobenzene improves azide solubility and reaction homogeneity, increasing yields by 15% compared to CH₂Cl₂ .

科学的研究の応用

1-Azido-3,5-difluorobenzene has several scientific research applications:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Materials Science: It is used in the development of novel materials with unique properties, such as fluorinated polymers.

Medicinal Chemistry: It is explored for its potential in drug discovery and development, particularly in the synthesis of bioactive compounds.

作用機序

The mechanism by which 1-Azido-3,5-difluorobenzene exerts its effects involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions to form triazoles, which are important in various biological and chemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .

類似化合物との比較

1-Azido-3,5-difluorobenzene can be compared with other azido-substituted benzene derivatives, such as:

- 1-Azido-2,4-difluorobenzene

- 1-Azido-4-fluorobenzene

- 1-Azido-2,6-difluorobenzene

These compounds share similar reactivity due to the presence of the azido group but differ in their fluorine substitution patterns, which can influence their chemical behavior and applications .

生物活性

1-Azido-3,5-difluorobenzene (C₆H₄F₂N₃) is an organic compound characterized by the presence of an azide group (-N₃) attached to a benzene ring with two fluorine atoms at the 3rd and 5th positions. This structure imparts unique chemical properties that are of interest in medicinal chemistry and organic synthesis. Despite limited specific studies on its biological activity, azide compounds generally exhibit noteworthy biological properties, including potential applications in drug development and therapeutic interventions.

This compound has a molecular weight of approximately 174.11 g/mol. The incorporation of fluorine atoms enhances its lipophilicity and may improve its interaction with biological targets. The azide functional group is known for its versatility in bioorthogonal chemistry, facilitating reactions with biomolecules for imaging or therapeutic purposes.

Biological Activity Overview

While direct studies on the biological activity of this compound are sparse, related azide compounds have demonstrated various biological effects:

- Antiviral Activity : Azide compounds have been explored for their potential as non-nucleoside inhibitors against viruses such as HIV. The presence of fluorine atoms may enhance bioavailability and efficacy against viral targets.

- Anti-cancer Properties : Some azides have shown promise in cancer therapy by being incorporated into larger molecular frameworks that inhibit tumor growth. For instance, derivatives of azido compounds have been linked to the reactivation of CDK inhibitor proteins, suppressing pancreatic cancer cell growth in vivo .

Case Study 1: Antiviral Properties

Research has indicated that azide derivatives can act as effective antiviral agents. For example, studies on related compounds have shown that fluorinated azides can enhance binding affinity to viral targets, improving their efficacy as inhibitors. In particular, the structural modifications involving difluorobenzyl moieties have been correlated with increased potency against HIV protease .

Case Study 2: Cancer Therapeutics

In a study focusing on triazol-4-ylphenyl-bearing hydroxamates, it was found that azido derivatives could significantly alter the activity of histone deacetylases (HDACs), which are crucial in cancer progression. The incorporation of this compound into these frameworks led to enhanced inhibitory effects against various HDAC isoforms, suggesting a potential pathway for developing novel anticancer therapies .

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to ensure high yields. The mechanism often involves nucleophilic substitution reactions where the azide group can participate in further transformations to create more complex structures with enhanced biological activity.

Summary Table of Biological Activities

| Compound | Biological Activity | Mechanism |

|---|---|---|

| This compound | Potential antiviral and anticancer activity | Bioorthogonal reactions; HDAC inhibition |

| Related Azide Derivatives | HIV protease inhibition | Binding affinity enhancement due to fluorination |

| Triazol-based Azides | Inhibition of HDACs | Altered interaction profiles leading to reactivation of tumor suppressors |

特性

IUPAC Name |

1-azido-3,5-difluorobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F2N3/c7-4-1-5(8)3-6(2-4)10-11-9/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWZAUOAEASHHOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。